molecular formula C6H8N2O2 B12874747 N,N-dimethylisoxazole-3-carboxamide

N,N-dimethylisoxazole-3-carboxamide

Cat. No.: B12874747
M. Wt: 140.14 g/mol
InChI Key: IVZUXVKZLNNSLW-UHFFFAOYSA-N
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Description

Introduction to N,5-Dimethylisoxazole-3-Carboxamide

Chemical Identity and Nomenclature

N,5-Dimethylisoxazole-3-carboxamide is a bicyclic organic compound belonging to the isoxazole carboxamide family. Its systematic IUPAC name, N,5-dimethyl-1,2-oxazole-3-carboxamide, reflects its substitution pattern: a methyl group at the 5-position of the isoxazole ring and an N-methyl substituent on the carboxamide moiety. The molecular formula is C₆H₈N₂O₂ , with a molar mass of 140.14 g/mol.

Structural Features:
  • Isoxazole core : A five-membered aromatic ring containing one oxygen and one nitrogen atom in adjacent positions.
  • Substituents :
    • Methyl group at the 5-position of the isoxazole ring.
    • N-Methyl carboxamide group at the 3-position.

The SMILES notation (CC1=CC(=NO1)C(=O)NC ) and InChIKey (UADBLWJCRFUFRY-UHFFFAOYSA-N ) provide unambiguous representations of its structure. Table 1 summarizes key identifiers.

Table 1: Chemical Identifiers of N,5-Dimethylisoxazole-3-Carboxamide

Property Value
IUPAC Name N,5-Dimethyl-1,2-oxazole-3-carboxamide
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
CAS Registry Number 27144-54-3
SMILES CC1=CC(=NO1)C(=O)NC
InChIKey UADBLWJCRFUFRY-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The synthesis of isoxazole derivatives dates to the late 19th century, with early methods relying on cyclocondensation reactions of hydroxylamine with β-diketones. However, the targeted synthesis of carboxamide-substituted isoxazoles like N,5-dimethylisoxazole-3-carboxamide became feasible only after advances in regioselective functionalization techniques in the 2000s.

Key milestones include:

  • Cycloaddition Strategies : The 1,3-dipolar cycloaddition of nitrile oxides to alkynes, first reported in the 1960s, enabled efficient construction of the isoxazole ring.
  • Carboxamide Functionalization : Transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) allowed precise introduction of substituents at the 3-position.
  • Green Chemistry Approaches : Recent solvent-free mechanochemical methods improved the sustainability of isoxazole carboxamide synthesis.

These developments positioned N,5-dimethylisoxazole-3-carboxamide as a model compound for studying electronic effects in heterocyclic systems.

Position Within Isoxazole Carboxamide Derivatives

N,5-Dimethylisoxazole-3-carboxamide occupies a unique niche among isoxazole derivatives due to its balanced electronic properties. Compared to related compounds:

  • Isoxazole-3-carboxylic acid (CAS 3209-71-0): The carboxamide group enhances hydrogen-bonding capacity while maintaining aromaticity.
  • 5-Aryl-substituted analogs : Methyl substitution at the 5-position (vs. phenyl groups in compounds like 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid) reduces steric hindrance, favoring applications in molecular recognition.

Table 2: Comparative Analysis of Isoxazole Derivatives

Compound Substituents Key Feature
N,5-Dimethylisoxazole-3-carboxamide 5-Me, 3-CONHMe Balanced lipophilicity
Isoxazole-3-carboxylic acid 3-COOH High polarity
5-(4-Isopropylphenyl) derivative 5-Aryl, 3-COOH Enhanced steric bulk

The N-methyl group in N,5-dimethylisoxazole-3-carboxamide prevents undesired intermolecular hydrogen bonding, making it advantageous for crystal engineering applications. Furthermore, its electron-donating substituents modulate the isoxazole ring's π-electron density, affecting reactivity in photochemical reactions.

This structural profile has led to its use as:

  • A building block in metal-organic frameworks (MOFs)
  • A precursor for bioactive molecule synthesis
  • A model compound for computational studies of heterocyclic aromaticity

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

N,N-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-10-7-5/h3-4H,1-2H3

InChI Key

IVZUXVKZLNNSLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NOC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylisoxazole-3-carboxamide typically involves the reaction of isoxazole derivatives with dimethylamine. One common method is the reaction of isoxazole-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethylisoxazole-3-carboxylic acid, while reduction could produce this compound alcohol derivatives .

Scientific Research Applications

N,N-dimethylisoxazole-3-carboxamide is a chemical compound with diverse applications, particularly in scientific research. This article aims to provide a detailed overview of these applications, drawing from verified sources and research findings.

Isoxazole Derivatives as Pharmaceuticals

Isoxazole derivatives have been recognized for their potential as modulators of metabotropic glutamate receptors (mGluR), especially as potentiators of the mGluR2 receptor . These receptors play crucial roles in synaptic activity within the central nervous system, influencing neural plasticity, development, and neurodegeneration .

Neurological and Psychiatric Disorders

Compounds that modulate mGluR function are promising drug targets for treating neurological and psychiatric disorders associated with glutamate dysfunction .

Anti-inflammatory and Immunosuppressive Properties

Certain isoxazole derivatives exhibit anti-inflammatory activity. For instance, 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide demonstrates anti-inflammatory and antibacterial properties . VGX-1027, another isoxazole derivative, has shown effectiveness in suppressing carrageenan-induced pleurisy, LPS-induced lethality, and type II-collagen-induced arthritis . Its mechanism involves suppressing TNF α, IL-1β, MIF, inhibiting NFκB and p38, and upregulating ERK signaling .

Synthetic Methods for Isoxazoles

Metal-free synthetic routes have broadened the potential applications of isoxazoles. Chondrogianni and co-workers developed a pathway for synthesizing 3,5-disubstituted isoxazole via microwave irradiation, which involves reacting aryl aldehydes with hydroxylamine hydrochloride to produce oximes, followed by a reaction with TsN(Cl)Na·3H2O to yield a nitrile oxide intermediate . These isoxazole derivatives have demonstrated antioxidant properties, with compound 23f showing excellent antioxidant activity compared to quercetin in anti-ageing tests using nematode C. elegans and human primary fibroblasts .

Applications in Organic Chemistry

Isoxazoles are used as building blocks in organic synthesis. For example, a study highlights the synthesis of a new derivative of cytisine, an alkaloid, using an isoxazole cycle . The introduction of a sulfamide group at the 4-position of the isoxazole cycle increases the acidity of methyl groups at the 3- and 5-positions, with the methyl group at the 5-position being more reactive in condensation reactions .

Other Potential Applications

Mechanism of Action

The mechanism of action of N,N-dimethylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table highlights key structural and physicochemical differences between N,N-dimethylisoxazole-3-carboxamide and its analogs:

Compound Name Substituents (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound N,N-dimethyl, R=H C₆H₈N₂O₂ 140.14 Not reported Simplest analog; high purity available
N,N,5-Trimethylisoxazole-3-carboxamide N,N-dimethyl, R=5-methyl C₇H₁₀N₂O₂ 154.17 Not reported Increased lipophilicity
5-Formyl-N,N-dimethylisoxazole-3-carboxamide N,N-dimethyl, R=5-formyl C₇H₈N₂O₃ 168.15 Not reported Reactive aldehyde group
5-Neopentyl-N,N-dimethyl-3-oxoisoxazole-2-carboxamide R=5-neopentyl, 3-oxo C₁₁H₁₈N₂O₃ 226.27 70.7–72.0 Bulky neopentyl group; 3-oxo derivative
5-Isopentyl-N,N-dimethyl-3-oxoisoxazole-2-carboxamide R=5-isopentyl, 3-oxo C₁₁H₁₈N₂O₃ 226.27 Liquid (oil) Branched alkyl chain; lower crystallinity

Key Observations :

  • 3-Oxo vs. 3-Carboxamide : 3-Oxo derivatives (e.g., compounds 14l, 14m) exhibit distinct electronic properties due to the ketone group, which may alter binding affinity in biological systems compared to the carboxamide group .
  • Functional Groups : The formyl substituent in 5-formyl-N,N-dimethylisoxazole-3-carboxamide introduces reactivity for further chemical modifications, such as Schiff base formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethylisoxazole-3-carboxamide derivatives, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of isoxazole carboxamide derivatives typically involves coupling substituted isoxazole carboxylic acids with appropriate amines under standard amide bond-forming conditions. For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agents in anhydrous solvents (e.g., DMF or acetonitrile) at reflux. Optimization includes adjusting stoichiometric ratios, reaction time, and purification techniques (e.g., column chromatography or recrystallization). Low yields (e.g., 18% in one case) may result from steric hindrance or competing side reactions; microwave-assisted synthesis or catalyst screening (e.g., Pd-based catalysts) can enhance efficiency .

Q. How can researchers validate the purity and structural integrity of synthesized This compound analogs?

  • Methodological Answer : Combine analytical techniques:

  • 1H/13C NMR Spectroscopy : Confirm substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates). For example, δ=2.24 ppm in 1H NMR corresponds to methyl groups in N,N-dimethyl analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]+ calcd: 347.0593, found: 347.0599) .
  • Melting Point Analysis : Assess crystallinity and purity (e.g., decomposition at 214–216°C suggests thermal instability in some analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for This compound derivatives across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., mitochondrial vs. cellular models). For mitochondrial assays, ensure standardized protocols:

  • Use freshly isolated mitochondria (e.g., C57BL6/J mouse liver mitochondria) to avoid degradation .
  • Control for DMSO solvent effects (<1% final concentration) and verify compound solubility.
  • Cross-validate results with orthogonal assays (e.g., zebrafish models vs. in vitro cytotoxicity screens) .

Q. How do substituent modifications on the isoxazole ring influence target engagement and selectivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic pockets in targets (e.g., observed in diarylisoxazole-3-carboxamide inhibitors of mitochondrial permeability transition) .
  • Hydroxyl Groups : Improve solubility but may reduce membrane permeability. Use prodrug strategies (e.g., acetyl protection) to mitigate this .
  • Methyl Groups (N,N-dimethyl) : Increase metabolic stability by blocking oxidative dealkylation pathways .

Q. What advanced in vitro models are suitable for evaluating mitochondrial toxicity of This compound derivatives?

  • Methodological Answer :

  • Isolated Mitochondria : Monitor calcium retention capacity (CRC) and membrane potential (ΔΨm) using probes like Calcium Green-5N and Rh123 .
  • Cultured Cells : Treat with FCCP (uncoupler) and CsA (cyclophilin inhibitor) to differentiate compound-specific effects from intrinsic mitochondrial dysfunction .
  • Zebrafish Embryos : Assess developmental toxicity and bioenergetic deficits via Seahorse XF Analyzer .

Data Contradiction Analysis

Q. Why do some This compound analogs show divergent activity in enzyme inhibition vs. cellular assays?

  • Root Causes :

  • Membrane Permeability : Poor cellular uptake despite high enzyme affinity (e.g., logP >3 reduces aqueous solubility).
  • Off-Target Effects : Use proteomics (e.g., affinity pulldown-MS) to identify unintended targets .
  • Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to detect rapid degradation .

Safety and Handling

Q. What safety protocols are critical when handling This compound derivatives in the laboratory?

  • Best Practices :

  • PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per local regulations .

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